2-methyl-1-phenoxypropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-phenoxypropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl It is a hydrochloride salt form of 2-methyl-1-phenoxypropan-2-amine, which is characterized by the presence of a phenoxy group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenoxypropan-2-amine hydrochloride typically involves the reaction of 2-methyl-1-phenoxypropan-2-amine with hydrochloric acid. The general synthetic route can be summarized as follows:
Starting Material: 2-methyl-1-phenoxypropan-2-amine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while substitution reactions can produce a wide range of substituted amines or phenoxy compounds.
Scientific Research Applications
2-methyl-1-phenoxypropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group and the amine group play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-phenoxypropan-1-amine hydrochloride: Similar structure but with a different position of the phenoxy group.
2-methyl-1-phenoxypropan-1-amine hydrochloride: Another positional isomer with different chemical properties.
Uniqueness
2-methyl-1-phenoxypropan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique combination of the phenoxy group and the amine group at specific positions makes it valuable for various applications that other similar compounds may not fulfill as effectively.
Properties
CAS No. |
943780-92-5 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.